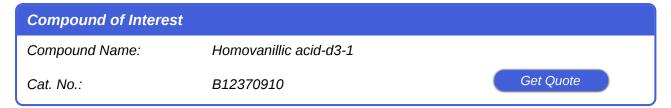


# In-Depth Technical Guide to Homovanillic Acidd3: Molecular Weight and Isotopic Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of Homovanillic acid-d3, a deuterated stable isotope of Homovanillic acid. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document details the compound's molecular properties, the experimental methodologies for its characterization, and the critical importance of isotopic purity analysis.

### **Core Data Presentation**

The incorporation of three deuterium atoms into the methoxy group of Homovanillic acid results in a predictable increase in its molecular weight. The key quantitative data for Homovanillic acid-d3 and its unlabeled counterpart are summarized below for direct comparison.

Property	Homovanillic Acid-d3	Homovanillic Acid
Molecular Formula	C <sub>9</sub> H <sub>7</sub> D <sub>3</sub> O <sub>4</sub> [1]	C9H10O4
Molecular Weight	185.19 g/mol [1][2][3]	182.17 g/mol
CAS Number	74495-71-9[1][2][3]	306-08-1



# **Experimental Protocols for Molecular Weight and Isotopic Purity Determination**

The accurate determination of the molecular weight and, crucially, the isotopic purity of deuterated compounds like Homovanillic acid-d3 is paramount for their application as internal standards in quantitative analysis. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

## **Mass Spectrometry**

Mass spectrometry is a cornerstone technique for the characterization of deuterated compounds. It not only confirms the molecular weight but also provides detailed information about the isotopic distribution.

#### Methodology:

- Sample Preparation: A solution of Homovanillic acid-d3 is prepared in a suitable solvent, such as methanol or acetonitrile. For quantitative analysis, a known concentration of a non-labeled standard may be added.
- Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  Chromatographic separation, typically using a C18 reversed-phase column, isolates the analyte from potential contaminants.
- Ionization: Electrospray ionization (ESI) is a common method used to generate ions of the analyte in the gas phase.
- Mass Analysis: The ions are then introduced into the mass analyzer. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are capable of distinguishing between the different isotopologues of Homovanillic acid-d3 (i.e., molecules with varying numbers of deuterium atoms).
- Data Analysis: The resulting mass spectrum will show a peak or a cluster of peaks corresponding to the mass-to-charge ratio (m/z) of the ionized Homovanillic acid-d3. The most abundant peak will correspond to the intended d3-labeled molecule. The relative



intensities of the peaks for d0, d1, d2, and d3 species are used to calculate the isotopic purity and the distribution of isotopologues.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy, particularly <sup>1</sup>H (proton) and <sup>13</sup>C NMR, is a powerful tool for confirming the position of the deuterium labels and assessing isotopic enrichment.

#### Methodology:

- Sample Preparation: A solution of the deuterated compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired.
- Spectral Analysis: In the <sup>1</sup>H NMR spectrum of Homovanillic acid-d3, the signal corresponding to the methoxy protons will be significantly diminished or absent, confirming the location of the deuterium labels. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the level of deuteration. <sup>13</sup>C NMR can also be used to observe isotopic shifts and provide further structural confirmation.

## **Mandatory Visualization**

The following diagram illustrates a typical workflow for the quantitative analysis of a non-labeled analyte using a deuterated internal standard, such as Homovanillic acid-d3, by LC-MS/MS.



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